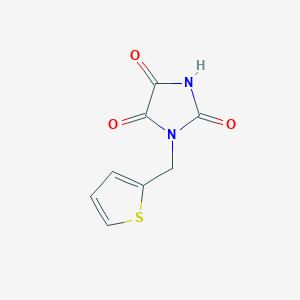

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C8H6N2O3S . It has a molecular weight of 210.21 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of imidazolidine-2,4,5-trione compounds has been studied extensively. One method involves the oxidation of glycoluril with potassium persulfate, which results in the formation of imidazolidine-2,4,5-trione . The reaction conditions were optimized to achieve the best yield, with the optimal temperature being 75°C and the optimal amount of oxidant being 1 equivalent .Molecular Structure Analysis

The molecular structure of imidazolidine-2,4,5-trione compounds has been determined using single-crystal X-ray diffraction . The structure of the imidazole skeleton in imidazolidine-2,4,5-trione is planar, with all the atoms lying in one plane .Chemical Reactions Analysis

Imidazolidine-2,4,5-trione is a useful intermediate in the synthesis of various nitrogen-bridgehead fused heterocycles, including imidazo[1,2-a]pyridines, -pyrazines, and -pyrimidines .Scientific Research Applications

Synthesis and Evaluation of Antibacterial and Antifungal Activities

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, through various chemical reactions, have been used to produce a wide array of substituted imidazole compounds, showing significant antimicrobial activities against various pathogens. The antimicrobial activity was particularly notable in some derivatives, such as 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones and 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2016).

Mass Spectral Fragmentation Patterns

Research on 1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione derivatives includes the study of their mass spectral fragmentation patterns. This is crucial for elucidating the structure of synthesized compounds and understanding their chemical properties and reactions. Such studies provide valuable insights into the molecular composition and potential applications of these compounds in various scientific fields, including pharmaceuticals and materials science (Mohamed, Unis, & El-Hady, 2006).

Antifibrotic and Anticancer Activity

The derivatives of 1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione have been synthesized and their antifibrotic and anticancer activities assessed. An efficient one-pot three-component reaction was employed for the synthesis, yielding compounds with significant antifibrotic activity, comparable to Pirfenidone, and without the scavenging of superoxide radicals. These findings indicate the therapeutic potential of these derivatives in treating fibrosis and possibly cancer, highlighting the need for further testing and development (Kaminskyy et al., 2016).

properties

IUPAC Name |

1-(thiophen-2-ylmethyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c11-6-7(12)10(8(13)9-6)4-5-2-1-3-14-5/h1-3H,4H2,(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEJXYMMXQBUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)

![3-(4-chlorophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2987244.png)

![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2987254.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)